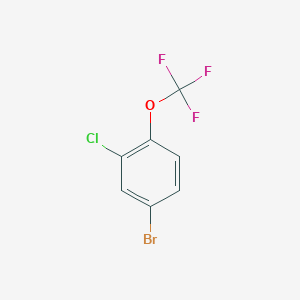

4-Bromo-2-chloro-1-(trifluoromethoxy)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-2-chloro-1-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClF3O/c8-4-1-2-6(5(9)3-4)13-7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSENYRJAJFHXQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00592995 | |

| Record name | 4-Bromo-2-chloro-1-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158579-80-7 | |

| Record name | 4-Bromo-2-chloro-1-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Validated Synthesis Pathway for 4-Bromo-2-chloro-1-(trifluoromethoxy)benzene: A Strategic Approach for Pharmaceutical and Agrochemical Scaffolds

An In-depth Technical Guide:

Abstract

4-Bromo-2-chloro-1-(trifluoromethoxy)benzene is a highly functionalized aromatic compound of significant interest in the fields of drug discovery and agrochemical development. The unique electronic properties conferred by the trifluoromethoxy (-OCF3) group, such as enhanced metabolic stability and increased lipophilicity, make it a privileged structural motif.[1][2] This guide details a robust and regioselective synthesis pathway for this key intermediate, starting from the commercially available precursor, 2-chloro-1-(trifluoromethoxy)benzene. The core of the strategy lies in a controlled electrophilic aromatic bromination, where the directing effects of the existing chloro and trifluoromethoxy substituents are leveraged to achieve high selectivity for the desired 4-bromo isomer. This document provides a comprehensive mechanistic rationale, a detailed experimental protocol, and a summary of key physical and chemical data, serving as a technical resource for researchers and process chemists.

Introduction: The Strategic Value of Fluorinated Building Blocks

The incorporation of fluorine-containing functional groups into organic molecules is a cornerstone of modern medicinal and agricultural chemistry.[3] Among these, the trifluoromethoxy (-OCF3) group has emerged as a particularly valuable substituent.

The Trifluoromethoxy Group: A Bioisostere with Unique Properties

The -OCF3 group is often considered a lipophilic bioisostere of a methoxy or chloro group. Its powerful electron-withdrawing nature and steric profile can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Specifically, the presence of the -OCF3 group often leads to:

-

Enhanced Metabolic Stability: The carbon-fluorine bonds are exceptionally strong, making the group resistant to oxidative metabolism.

-

Increased Lipophilicity: This property can improve a molecule's ability to cross cellular membranes, enhancing bioavailability.[1]

-

Modulated Acidity/Basicity: The strong inductive effect can alter the pKa of nearby functional groups, impacting target binding.

This compound: A Versatile Synthetic Intermediate

The target molecule, this compound, is a trifecta of synthetic utility.[4] The three distinct halogen substituents provide orthogonal reactivity:

-

The bromine atom is an excellent handle for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), allowing for the facile introduction of carbon-carbon and carbon-heteroatom bonds.[2][5]

-

The chlorine atom is generally less reactive in such couplings, allowing for selective functionalization at the bromine position.

-

The trifluoromethoxy group provides the aforementioned beneficial physicochemical properties to the final target molecule.

This multi-functionalized scaffold enables chemists to build molecular complexity in a controlled, stepwise manner, making it an invaluable intermediate for constructing novel bioactive compounds.

Proposed Synthetic Pathway: A Two-Step Strategic Overview

The synthesis of this compound is most efficiently approached by introducing the substituents in a sequence that maximizes regiochemical control. The retrosynthetic analysis points to electrophilic bromination of a pre-existing chloro(trifluoromethoxy)benzene as the most logical final step.

The proposed forward synthesis commences with 2-chloro-1-(trifluoromethoxy)benzene, a readily available starting material, and proceeds via a highly regioselective electrophilic bromination to yield the final product.

Caption: High-level overview of the proposed synthesis pathway.

Precursor Synthesis and Availability

The starting material, 2-chloro-1-(trifluoromethoxy)benzene , is commercially available from numerous chemical suppliers. For contexts requiring its synthesis, it is typically prepared from 2-chlorophenol. Modern trifluoromethoxylation methods provide efficient routes.[6][7] One established industrial method involves a chlorination/fluorination sequence where the phenol is first converted to a trichloromethyl ether, which is subsequently fluorinated using reagents like antimony trifluoride or anhydrous hydrogen fluoride.[8]

Core Synthesis: Regioselective Electrophilic Bromination

The key transformation in this pathway is the selective introduction of a bromine atom onto the 2-chloro-1-(trifluoromethoxy)benzene ring.

Mechanistic Rationale and Regioselectivity

The outcome of an electrophilic aromatic substitution reaction is governed by the electronic and steric effects of the substituents already present on the ring.

-

-OCF3 Group (at C1): This group is strongly deactivating due to the inductive effect of the fluorine atoms. However, like other alkoxy groups, the oxygen's lone pairs can participate in resonance, making it an ortho, para-director .[8]

-

-Cl Group (at C2): The chlorine atom is also deactivating (inductive effect) and an ortho, para-director (resonance effect).

The directing effects of these two groups are cooperative, strongly favoring substitution at the C4 position (para to the -OCF3 group) and the C6 position (ortho to both groups). However, the C6 position is highly sterically hindered by the adjacent chloro and trifluoromethoxy groups. Therefore, the electrophile (Br+) will preferentially attack the more accessible C4 position, leading to the desired 4-bromo isomer as the major product.[9]

Caption: Simplified mechanism for electrophilic bromination.

Experimental Protocol: Bromination with N-Bromosuccinimide (NBS)

Using N-Bromosuccinimide (NBS) often provides a milder and more selective method for bromination compared to elemental bromine with a Lewis acid.[10]

Materials:

-

2-chloro-1-(trifluoromethoxy)benzene

-

N-Bromosuccinimide (NBS)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Acetonitrile (MeCN) or Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-chloro-1-(trifluoromethoxy)benzene (1.0 eq). Dissolve the starting material in a suitable solvent like acetonitrile (approx. 5-10 mL per gram of starting material).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: While stirring, add N-Bromosuccinimide (1.05 eq) to the solution in portions. Following this, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) dropwise.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 2-4 hours).

-

Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing water.

-

Workup:

-

Extract the aqueous layer with dichloromethane (3x volumes).

-

Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution (to remove any unreacted bromine), saturated sodium bicarbonate solution, and finally with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by vacuum distillation to afford the pure this compound.

Data Summary and Characterization

The successful synthesis of the target compound should be confirmed by standard analytical techniques.

Table 1: Physicochemical Properties

| Property | Starting Material: 2-Chloro-1-(trifluoromethoxy)benzene | Product: this compound |

| Molecular Formula | C₇H₄ClF₃O | C₇H₃BrClF₃O |

| Molecular Weight | 196.55 g/mol | 275.45 g/mol [4][11] |

| CAS Number | 455-66-3 | 158579-80-7[4][11] |

| Appearance | Colorless liquid | Colorless to pale yellow liquid |

| Boiling Point | ~163 °C | ~203 °C[11] |

| Density | ~1.43 g/cm³ | ~1.74 g/cm³[11] |

Recommended Analytical Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): Should show a distinct pattern of aromatic protons consistent with the 1,2,4-substitution pattern.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): Will confirm the number of unique carbon environments and show characteristic shifts for carbons attached to F, Cl, and Br.

-

¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): A singlet corresponding to the -OCF₃ group should be observed.

-

GC-MS (Gas Chromatography-Mass Spectrometry): Will confirm the purity of the sample and show a molecular ion peak corresponding to the mass of the product.

Conclusion

This guide outlines a scientifically sound and efficient pathway for the synthesis of this compound. By leveraging the cooperative directing effects of the chloro and trifluoromethoxy substituents, the final bromination step proceeds with high regioselectivity, making this a reliable method for accessing this valuable synthetic intermediate. The protocol described is adaptable for both laboratory-scale research and has the potential for scale-up in process development, providing chemists with a dependable route to an important building block for the next generation of pharmaceuticals and agrochemicals.

References

-

MDPI. (2021, December 10). Advances in the Development of Trifluoromethoxylation Reagents. Available from: [Link]

-

PubMed. (2018, December 13). Recent Development of Catalytic Trifluoromethoxylation Reactions. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). The Synthesis of 1-Fluoro-4-(trifluoromethoxy)benzene: Methods and Optimization. Available from: [Link]

-

ResearchGate. Trifluoromethoxylation of phenols and heteroaryl alcohols using XtalFluor-E. Available from: [Link]

-

PrepChem.com. Synthesis of trifluoromethoxybenzene. Available from: [Link]

-

ResearchGate. (2025, August 6). Catalytic trifluoromethoxylation reactions | Request PDF. Available from: [Link]

- Google Patents. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

-

Wikipedia. Trifluoromethylation. Available from: [Link]

- Google Patents. WO2016125185A3 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

-

Beilstein Journal of Organic Chemistry. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene: Key Intermediate in Organic Synthesis. Available from: [Link]

-

PubMed Central. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Available from: [Link]

-

Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene: Properties and Synthetic Utility. Available from: [Link]

-

Physical Chemistry Chemical Physics. (2021, July 17). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Available from: [Link]

-

Doc Brown's Chemistry. aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C7H3BrClF3O | CID 18350457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. Recent Development of Catalytic Trifluoromethoxylation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

"4-Bromo-2-chloro-1-(trifluoromethoxy)benzene" chemical properties

An In-Depth Technical Guide to 4-Bromo-2-chloro-1-(trifluoromethoxy)benzene: Properties, Synthesis, and Applications

Introduction

This compound is a halogenated aromatic compound of significant interest to the fields of medicinal chemistry, agrochemistry, and materials science. Its unique substitution pattern—featuring a bromine atom, a chlorine atom, and a trifluoromethoxy group—renders it a versatile synthetic building block. The bromine atom serves as a key functional handle for cross-coupling reactions, while the electron-withdrawing nature of the chlorine and trifluoromethoxy groups modulates the electronic properties of the benzene ring, influencing both its reactivity and the physiological properties of its derivatives.

This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, plausible synthetic strategies, characteristic reactivity, and applications, with a particular focus on its role in drug discovery. The insights herein are curated for researchers, synthetic chemists, and drug development professionals seeking to leverage this compound's unique attributes in their work.

Part 1: Physicochemical and Spectroscopic Profile

The identity and physical characteristics of a compound are foundational to its application in research and development. The key properties of this compound are summarized below.

Chemical Identity and Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 158579-80-7 | [1][2] |

| Molecular Formula | C₇H₃BrClF₃O | [1][2] |

| Molecular Weight | 275.45 g/mol | [1] |

| Monoisotopic Mass | 273.90079 Da | [1][3] |

| Boiling Point | 203 °C | [2] |

| Density | 1.743 g/cm³ | [2] |

| Flash Point | 77 °C | [2] |

| Refractive Index | 1.493 | [2] |

| XLogP3 | 4.6 | [1][2] |

| Topological Polar Surface Area | 9.2 Ų | [1][2] |

Spectroscopic Characterization

While specific spectra are proprietary to suppliers, the structure of this compound allows for the prediction of its key spectroscopic features. Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and MS, are available from various chemical suppliers.[4]

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.0 ppm). The three protons on the benzene ring will appear as a complex multiplet pattern due to their distinct chemical environments and spin-spin coupling.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the trifluoromethoxy group will show coupling with the fluorine atoms.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for C-H aromatic stretching, C-C aromatic ring vibrations, and strong absorptions corresponding to the C-Br, C-Cl, and C-O-C bonds. The C-F bonds of the trifluoromethoxy group will also produce strong, characteristic peaks.

-

Mass Spectrometry: The mass spectrum will show a distinctive isotopic pattern for the molecular ion peak due to the presence of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.[3] Predicted mass-to-charge ratios for various adducts have been calculated.[3][5]

Part 2: Synthesis and Reactivity

Retrosynthetic Analysis and Plausible Synthetic Route

The synthesis of polysubstituted benzenes requires careful strategic planning to ensure correct regiochemistry. The directing effects of the substituents are paramount. For this compound, a plausible retrosynthetic approach involves the sequential introduction of the substituents onto a benzene ring.

The trifluoromethoxy group is a meta-director, while the chloro and bromo groups are ortho-, para-directors. A logical forward synthesis would begin with a starting material where directing effects can be exploited to install the remaining groups in the desired positions. One effective strategy begins with 4-bromophenol.

Experimental Protocol: Proposed Synthesis

-

Step 1: Trifluoromethoxylation of 4-Bromophenol. 4-Bromophenol is reacted with a trifluoromethylating agent (e.g., CCl₄ and HF or other sources of the trifluoromethoxy group) to yield 1-bromo-4-(trifluoromethoxy)benzene. This step establishes the para-relationship between the bromo and trifluoromethoxy groups.

-

Step 2: Regioselective Chlorination. The product from Step 1, 1-bromo-4-(trifluoromethoxy)benzene, undergoes electrophilic aromatic substitution (chlorination) using Cl₂ and a Lewis acid catalyst like FeCl₃. The trifluoromethoxy group is deactivating and meta-directing, while the bromine atom is a deactivating but ortho-, para-director. The ortho-directing effect of the bromine atom guides the incoming chlorine to the position ortho to the bromine, resulting in the final product, this compound. The combined deactivating nature of the existing substituents means that forcing conditions may be required.

Caption: Proposed synthetic pathway for this compound.

Reactivity and Synthetic Utility

The primary value of this compound in synthetic chemistry lies in its capacity to act as a versatile scaffold.

-

Metal-Catalyzed Cross-Coupling: The carbon-bromine bond is the most reactive site for metal-catalyzed cross-coupling reactions. The bromine atom serves as an excellent leaving group in reactions such as Suzuki-Miyaura (to form C-C bonds with boronic acids), Buchwald-Hartwig amination (to form C-N bonds), and Sonogashira coupling (to form C-C bonds with terminal alkynes).[6] This allows for the facile introduction of a wide array of aryl, vinyl, alkyl, amino, and alkynyl moieties at the C4 position.

-

Influence of Substituents: The strong electron-withdrawing effects of the -Cl and -OCF₃ groups decrease the electron density of the aromatic ring. This deactivation makes the ring less susceptible to further electrophilic substitution but activates it for nucleophilic aromatic substitution (SₙAr), should a suitable leaving group be present at an activated position.

Part 3: Applications in Drug Discovery and Development

The inclusion of fluorine-containing functional groups is a well-established strategy in modern drug design to enhance a molecule's pharmacological profile.[7] this compound is a valuable intermediate for introducing these desired properties.

-

The Role of the Trifluoromethoxy (-OCF₃) Group: The -OCF₃ group is a highly lipophilic and metabolically stable bioisostere for other groups. Its introduction into a drug candidate can confer several advantages:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -OCF₃ group highly resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug.[7]

-

Increased Lipophilicity: The -OCF₃ group significantly increases lipophilicity (Hansch π value of +1.04), which can improve a molecule's ability to cross cellular membranes and reach its biological target.[7]

-

Modulation of Acidity/Basicity: As a strong electron-withdrawing group, it can modulate the pKa of nearby acidic or basic centers, influencing drug-receptor interactions and solubility.

-

-

Use as a Pharmaceutical Intermediate: This compound and its analogs are key intermediates in the synthesis of various active pharmaceutical ingredients (APIs). For instance, structurally similar bromo-chloro-benzene derivatives are used in the synthesis of SGLT2 inhibitors like Dapagliflozin and Empagliflozin, which are treatments for type 2 diabetes.[8][9] The core structure provided by this compound allows for the construction of complex molecular architectures required for therapeutic activity.

Part 4: Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound presents several hazards as classified under the Globally Harmonized System (GHS).[1]

Hazard Identification and Precautionary Measures

| Hazard Statement | GHS Code | Precautionary Recommendations |

| Harmful if swallowed | H302 | Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. If swallowed, call a POISON CENTER or doctor.[1] |

| Causes skin irritation | H315 | Wear protective gloves. If on skin, wash with plenty of soap and water.[1] |

| Causes serious eye irritation | H319 | Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1] |

| May cause respiratory irritation | H335 | Use only outdoors or in a well-ventilated area. Avoid breathing vapors/mist. If inhaled, remove person to fresh air.[1][10] |

-

Storage: Store in a well-ventilated place. Keep the container tightly closed in a dry, cool place.[11]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat. Work should be conducted in a chemical fume hood.[11][12]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

This compound is more than a simple halogenated solvent; it is a strategically designed building block for advanced chemical synthesis. Its key attributes—a reactive bromine handle for cross-coupling, combined with the modulating electronic and pharmacological effects of the chloro and trifluoromethoxy substituents—make it a high-value intermediate. For researchers in drug discovery and materials science, understanding the properties, reactivity, and safe handling of this compound is crucial for unlocking its potential in the creation of novel and effective molecules.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Cheméo. Chemical Properties of Benzene, 4-bromo-1-chloro-2-(trifluoromethyl)- (CAS 445-01-2). [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene: Properties and Synthetic Utility. [Link]

-

NIST. Benzene, 4-bromo-1-chloro-2-(trifluoromethyl)-. NIST Chemistry WebBook. [Link]

-

PubChemLite. This compound (C7H3BrClF3O). [Link]

-

PubChemLite. 4-bromo-1-chloro-2-(trifluoromethoxy)benzene (C7H3BrClF3O). [Link]

-

ChemUniverse. This compound [P50473]. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

- Google Patents. Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

-

Journal of the American Chemical Society. Host–Guest Interaction-Controlled Site-Selective C–H Borylation of Aromatic Compounds. [Link]

-

Chemistry LibreTexts. 16.10: Synthesis of Polysubstituted Benzenes. [Link]

Sources

- 1. This compound | C7H3BrClF3O | CID 18350457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. PubChemLite - this compound (C7H3BrClF3O) [pubchemlite.lcsb.uni.lu]

- 4. This compound(158579-80-7) 1H NMR [m.chemicalbook.com]

- 5. PubChemLite - 4-bromo-1-chloro-2-(trifluoromethoxy)benzene (C7H3BrClF3O) [pubchemlite.lcsb.uni.lu]

- 6. nbinno.com [nbinno.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 8. CAS 461432-23-5 Pharma Intermediate Supplier [punagri.com]

- 9. 4-Bromo-1-chloro-2-(4-methoxy-benzyl)-benzene | 333361-51-6 [chemicalbook.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 4-Bromo-2-chloro-1-(trifluoromethoxy)benzene: A Core Building Block for Advanced Chemical Synthesis

Abstract: This guide provides a comprehensive technical overview of 4-Bromo-2-chloro-1-(trifluoromethoxy)benzene, a key halogenated aromatic intermediate. With the CAS Number 158579-80-7 , this compound has emerged as a valuable building block in the fields of drug discovery, agrochemicals, and materials science.[1][2] Its unique substitution pattern, featuring a reactive bromine atom for cross-coupling, a modulating chlorine atom, and a lipophilic, metabolically stable trifluoromethoxy group, offers a powerful tool for molecular design. This document delves into its physicochemical properties, provides expert insight into its synthetic logic, outlines its applications, and presents detailed protocols for its synthesis and analysis, serving as an essential resource for researchers and development scientists.

Introduction: A Molecule of Strategic Importance

This compound is a polysubstituted aromatic compound whose structure is tailored for versatility in complex organic synthesis. The strategic placement of its functional groups makes it a high-value intermediate. The bromine atom at the 4-position serves as a versatile synthetic handle, ideal for a wide array of palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations, which are foundational methods for constructing C-C and C-N bonds.[3]

The trifluoromethoxy (-OCF3) group is of particular significance in modern medicinal chemistry.[4] Its strong electron-withdrawing nature and high lipophilicity are known to enhance crucial drug properties, including metabolic stability, membrane permeability, and binding affinity, ultimately improving a candidate's pharmacokinetic profile.[3][4] The chlorine atom further modulates the electronic properties of the benzene ring, influencing regioselectivity in subsequent synthetic transformations. This guide synthesizes the available technical data to provide a holistic understanding of this compound's utility.

Physicochemical and Spectroscopic Properties

A clear understanding of a compound's physical properties is critical for its effective use in experimental design, including reaction setup, solvent selection, and purification. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 158579-80-7 | [2] |

| Molecular Formula | C₇H₃BrClF₃O | [1][2] |

| Molecular Weight | 275.45 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Density | 1.743 g/cm³ | [5] |

| Boiling Point | 203 °C | [5] |

| Flash Point | 77 °C | [5] |

| Refractive Index | 1.493 | [5] |

| XLogP3 | 4.6 | [2][5] |

| Appearance | Colorless to pale yellow liquid | [3] |

Synthesis and Mechanistic Insights

While multiple proprietary routes may exist, a logical and scalable synthesis of this compound can be designed from commercially available precursors using established, high-yield transformations. The following retrosynthetic analysis illustrates a plausible approach.

Retrosynthetic Analysis and Strategy

The target molecule can be disconnected at the C-Br bond, suggesting a late-stage electrophilic bromination. The precursor, 2-chloro-1-(trifluoromethoxy)benzene, is an ideal substrate. The trifluoromethoxy group is a known ortho-, para-director. While the chlorine at the 2-position provides some steric hindrance to the adjacent ortho- position (position 3), the para- position (position 4) is sterically accessible and electronically activated, ensuring high regioselectivity during bromination. The precursor itself can be derived from 2-chlorophenol through a trifluoromethylation reaction.

Caption: Retrosynthetic pathway for the target compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is a representative example based on established chemical principles and should be performed by trained chemists with appropriate safety precautions.

Step 1: Synthesis of 2-Chloro-1-(trifluoromethoxy)benzene from 2-Chlorophenol

-

Reactor Setup: To a dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chlorophenol (1 eq.) and a suitable polar aprotic solvent (e.g., DMF or NMP).

-

Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 2 eq.), to the mixture.

-

Reagent Introduction: Introduce a copper(I) catalyst (e.g., CuI, 0.1 eq.) and a trifluoromethylating agent. A common method involves bubbling trifluoromethyl iodide (CF₃I) gas or using a related Ruppert-Prakash type reagent.

-

Reaction: Heat the mixture to 80-120 °C and stir vigorously under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by TLC or GC-MS. Causality: The base deprotonates the phenol to form a more nucleophilic phenoxide, which then attacks the electrophilic trifluoromethyl source, facilitated by the copper catalyst.

-

Workup: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Dilute the filtrate with water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by vacuum distillation to yield 2-chloro-1-(trifluoromethoxy)benzene.

Step 2: Synthesis of this compound

-

Reactor Setup: In a flask protected from light, dissolve the product from Step 1 (1 eq.) in a non-polar solvent such as dichloromethane (DCM) or carbon tetrachloride (CCl₄).

-

Catalyst Addition: Add a catalytic amount of iron(III) bromide (FeBr₃, 0.05 eq.).

-

Bromination: Cool the mixture in an ice bath (0-5 °C). Slowly add liquid bromine (Br₂, 1.05 eq.) dropwise via an addition funnel. Causality: FeBr₃ acts as a Lewis acid, polarizing the Br-Br bond and generating a potent electrophile ("Br⁺") that attacks the electron-rich aromatic ring.

-

Reaction: Allow the reaction to stir at room temperature for 2-4 hours. The disappearance of the bromine's reddish color indicates consumption. Monitor by GC-MS.

-

Quenching: Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any excess bromine.

-

Workup and Purification: Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate. The final product can be purified by fractional distillation under vacuum or by column chromatography to yield pure this compound.

Applications in Research and Development

The true value of this compound lies in its application as a versatile scaffold.

-

Pharmaceuticals: It is a key intermediate for synthesizing active pharmaceutical ingredients (APIs). The trifluoromethoxy group is a bioisostere for other functional groups and can enhance drug efficacy.[4] The bromine atom allows for the facile introduction of diverse functionalities via cross-coupling, enabling the rapid generation of compound libraries for high-throughput screening. For example, it can be a precursor in the synthesis of certain SGLT2 inhibitors used in antidiabetic drugs.[6]

-

Agrochemicals: Similar to pharmaceuticals, the -OCF₃ group can improve the potency and metabolic stability of pesticides and herbicides. The bromo-chloro-benzene core allows for the construction of novel agrochemical candidates.

-

Materials Science: Fluorinated aromatic compounds are used in the development of advanced materials, such as liquid crystals and polymers, due to their unique electronic and thermal properties.

Analytical Characterization and Quality Control Workflow

Ensuring the purity and identity of the final compound is paramount. A standard workflow involves spectroscopic confirmation and chromatographic purity assessment.

Caption: Standard workflow for purification and quality control.

Protocol: Purification by Column Chromatography

-

Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

-

Column Packing: Pack a glass column with silica gel using a non-polar solvent system (e.g., hexane/ethyl acetate gradient, starting with 100% hexane).

-

Loading: Carefully load the adsorbed sample onto the top of the packed column.

-

Elution: Begin eluting the column with the solvent system, gradually increasing the polarity. Collect fractions in test tubes.

-

Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the desired product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Safety, Handling, and Storage

Proper handling is essential due to the compound's hazardous properties.

-

Hazards: This compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2] It may also cause respiratory irritation.[2]

-

Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound stands out as a strategically designed chemical intermediate. Its combination of a tunable reaction site (bromine), a metabolically robust lipophilic moiety (-OCF₃), and a modulating chloro-substituent provides chemists in pharmaceutical and applied sciences with a powerful platform for innovation. Understanding its properties, synthesis, and handling is key to unlocking its full potential in the creation of next-generation molecules.

References

- ChemUniverse. (n.d.). This compound [P50473].

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Echemi. (n.d.). This compound.

- Echemi. (n.d.). 4-BROMO-1-TRIFLUOROMETHOXY-2-TRIFLUOROMETHYL-BENZENE Safety Data Sheets.

- GlobalCHEM. (n.d.). 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene: Key Intermediate in Organic Synthesis.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene: Properties and Synthetic Utility.

- Punagri. (n.d.). 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene.

- MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

Sources

"4-Bromo-2-chloro-1-(trifluoromethoxy)benzene" spectroscopic data (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-2-chloro-1-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted aromatic compound of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique combination of a reactive bromine atom, a directing chlorine atom, and a metabolically stable, lipophilic trifluoromethoxy group makes it a valuable building block for complex molecular architectures.[1] The bromine provides a handle for cross-coupling reactions, while the trifluoromethoxy group can enhance the pharmacokinetic properties of a drug candidate, such as metabolic stability and membrane permeability.[1][2] A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural verification. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in fundamental principles and data from related structures.

Molecular Structure and Electronic Properties

The arrangement of substituents on the benzene ring dictates the molecule's reactivity and its spectroscopic signature. The trifluoromethoxy group is strongly electron-withdrawing through induction (-I effect) due to the high electronegativity of the fluorine atoms. The chlorine and bromine atoms are also electron-withdrawing via induction but can act as weak electron-donors through resonance (+R effect). These competing effects influence the electron density distribution around the ring, which is directly probed by NMR spectroscopy.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

The proton NMR spectrum will display signals for the three protons on the aromatic ring. The chemical shifts are influenced by the electronic effects of the adjacent substituents. The strongly withdrawing trifluoromethoxy and chloro groups will deshield nearby protons, shifting them downfield.

-

H-6: This proton is ortho to both the -OCF₃ and -Cl groups. It is expected to be the most downfield proton, appearing as a doublet due to coupling with H-5.

-

H-5: This proton is ortho to the -Br group and meta to the -OCF₃ group. It will appear as a doublet of doublets due to coupling with H-6 (ortho-coupling, ³J) and H-3 (meta-coupling, ⁴J).

-

H-3: This proton is ortho to the -Cl and -Br groups. It is expected to appear as a doublet due to meta-coupling with H-5.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | 7.4 - 7.6 | d | ~2.5 (⁴J) |

| H-5 | 7.2 - 7.4 | dd | ~8.5 (³J), ~2.5 (⁴J) |

| H-3 | 7.6 - 7.8 | d | ~8.5 (³J) |

Note: Predicted values are based on additive models and data from similar compounds. Actual values may vary.

Caption: Predicted ¹H-¹H coupling relationships.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show six signals for the aromatic carbons and one for the trifluoromethoxy carbon.

-

Aromatic Carbons (C1-C6): Chemical shifts will range from approximately 110-150 ppm. The carbons directly attached to the electronegative O, Cl, and Br atoms (C1, C2, C4) will be significantly affected.

-

Trifluoromethoxy Carbon (-OCF₃): This carbon will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). The chemical shift is typically around 120 ppm.

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to F) |

| C1 (-OCF₃) | ~148 | q (²JCF ≈ 1-2 Hz) |

| C2 (-Cl) | ~128 | s |

| C3 | ~115 | s |

| C4 (-Br) | ~118 | s |

| C5 | ~134 | s |

| C6 | ~125 | s |

| -OCF ₃ | ~120 | q (¹JCF ≈ 257 Hz) |

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds.[3] The large chemical shift range allows for clear distinction between different fluorine environments.[3]

-

Trifluoromethoxy Group (-OCF₃): This group will give rise to a single, sharp peak in the ¹⁹F NMR spectrum, as the three fluorine atoms are chemically equivalent and not coupled to any other nearby fluorine atoms. The chemical shift for a -OCF₃ group on an aromatic ring typically appears between -56 and -60 ppm relative to CFCl₃.[4][5]

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters on a 400 MHz instrument would include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This experiment requires more scans than ¹H NMR due to the lower natural abundance of ¹³C. Typical parameters on a 100 MHz instrument include a 45° pulse angle, a spectral width of 220-250 ppm, and a relaxation delay of 2 seconds.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This is a high-sensitivity experiment. Typical parameters on a 376 MHz instrument would include a spectral width covering the expected region (-50 to -70 ppm) and a relaxation delay of 2 seconds.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an appropriate fluorine standard.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100-3000 | Aromatic C-H Stretch | Medium-Weak |

| 1580-1450 | Aromatic C=C Stretch | Medium-Strong |

| 1280-1200 | C-O Stretch (Aryl Ether) | Strong |

| 1200-1100 | C-F Stretch (-OCF₃) | Very Strong |

| 800-700 | C-Cl Stretch | Strong |

| 700-550 | C-Br Stretch | Strong |

| 900-675 | Aromatic C-H Out-of-Plane Bend | Strong |

The spectrum will be dominated by very strong C-F stretching bands associated with the trifluoromethoxy group.[6] The positions of the C-Cl and C-Br stretches occur at lower wavenumbers due to the larger masses of the halogen atoms.[6] The pattern of the C-H out-of-plane bending bands can give clues to the 1,2,4-trisubstitution pattern on the benzene ring.[7]

Experimental Protocol for IR Spectroscopy (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

-

Sample Application: Place a small drop of liquid this compound (or a small amount of solid) directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electron Ionization (EI) is a common technique for this type of compound.

Molecular Ion and Isotopic Pattern

The key feature in the mass spectrum of a compound containing bromine and chlorine is the unique isotopic pattern of the molecular ion (M⁺).

-

Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

-

Bromine has two stable isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%).

This results in a characteristic cluster of peaks for the molecular ion:

-

M⁺: Contains ³⁵Cl and ⁷⁹Br.

-

M+2: Contains ³⁷Cl and ⁷⁹Br OR ³⁵Cl and ⁸¹Br. This peak will be very intense, nearly equal in height to the M⁺ peak.

-

M+4: Contains ³⁷Cl and ⁸¹Br. This peak will be approximately one-third the height of the M+2 peak.[8]

The calculated monoisotopic mass for C₇H₃⁷⁹Br³⁵ClF₃O is 273.9008 Da.[9][10]

Fragmentation

Under EI conditions, the molecular ion can fragment. Halogens are often lost readily.[8] Key fragmentation pathways would involve the loss of Br, Cl, or the OCF₃ group.

Caption: Plausible fragmentation pathway under Electron Ionization (EI).

Experimental Protocol for Mass Spectrometry (GC-MS with EI)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC). The compound will travel through the GC column and be separated from any impurities. The GC oven temperature program should be optimized to ensure good peak shape.

-

Ionization (EI): As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and the resulting signal is processed to generate a mass spectrum.

Conclusion

The structural characterization of this compound is definitively achieved through a combination of NMR, IR, and MS techniques. ¹H and ¹³C NMR establish the carbon-hydrogen framework and substitution pattern, while ¹⁹F NMR provides a clear signal for the trifluoromethoxy group. IR spectroscopy confirms the presence of key functional groups, and mass spectrometry provides the exact molecular weight and a distinctive isotopic signature that confirms the presence of both bromine and chlorine. Together, these techniques provide a self-validating system for the unambiguous identification and quality assessment of this important synthetic intermediate.

References

- Wu, H., & Hynes, J., Jr. (2010). Supporting Information. Organic Letters, 12. (Note: While this source was consulted, it contains data for different compounds, used here for general comparison.)

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18350457, this compound. Retrieved from [Link].

-

NIST (2025). Benzene, 4-bromo-1-chloro-2-(trifluoromethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]. (Note: Data for an isomer, used for general comparison.)

-

NIST (2025). Benzene, 4-bromo-1-chloro-2-(trifluoromethyl)-, Mass Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]. (Note: Data for an isomer.)

-

Royal Society of Chemistry (n.d.). Supporting Information. Retrieved from [Link]. (Note: Contains spectroscopic data for various trifluoromethyl-containing compounds.)

-

Supporting Information for publications. (n.d.). Retrieved from [Link]. (Note: General reference for spectroscopic data of related compounds.)

-

PubChemLite (2025). This compound (C7H3BrClF3O). Retrieved from [Link].

-

PubChemLite (2025). 4-bromo-1-chloro-2-(trifluoromethoxy)benzene (C7H3BrClF3O). Retrieved from [Link].

-

University of California, Santa Barbara (n.d.). 19F NMR Reference Standards. Retrieved from [Link].

-

National Institutes of Health (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Retrieved from [Link].

-

AZoM (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link].

-

Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. Retrieved from [Link].

-

University of California, Santa Barbara (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link].

-

Journal of the American Chemical Society (2026). Host–Guest Interaction-Controlled Site-Selective C–H Borylation of Aromatic Compounds. Retrieved from [Link]. (Note: This is a placeholder link reflecting the search result's format, used for general principles of NMR interpretation.)

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene: Properties and Synthetic Utility. Retrieved from [Link].

-

NIST (2025). Benzene, 1-bromo-4-chloro-. In NIST Chemistry WebBook. Retrieved from [Link].

-

Chemistry LibreTexts (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link].

-

Chemistry LibreTexts (2019). Br and Cl. Retrieved from [Link].

-

OpenStax (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link].

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. azom.com [azom.com]

- 4. colorado.edu [colorado.edu]

- 5. 19F [nmr.chem.ucsb.edu]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. This compound | C7H3BrClF3O | CID 18350457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. PubChemLite - this compound (C7H3BrClF3O) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Solubility and Stability of 4-Bromo-2-chloro-1-(trifluoromethoxy)benzene

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-chloro-1-(trifluoromethoxy)benzene, a halogenated aromatic compound, serves as a critical intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. Its unique substitution pattern, featuring a bromine atom, a chlorine atom, and a trifluoromethoxy group, imparts specific physicochemical properties that are essential for its application in multi-step synthetic processes. This guide provides a comprehensive analysis of the solubility and stability of this compound, offering insights into its behavior in various solvent systems and under different environmental conditions. By synthesizing theoretical principles with established experimental protocols, this document aims to equip researchers with the foundational knowledge required for the effective handling, storage, and application of this compound in a laboratory and industrial setting.

Introduction to this compound

This compound (CAS No: 158579-80-7) is a substituted benzene derivative with the molecular formula C₇H₃BrClF₃O.[1][2] The presence of multiple electronegative substituents on the aromatic ring significantly influences its reactivity and physical properties. The bromine atom provides a reactive site for various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, which are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[3] The trifluoromethoxy group is of particular interest in drug discovery as it can enhance metabolic stability and lipophilicity, potentially improving the bioavailability and efficacy of the final active pharmaceutical ingredient (API).[4] A thorough understanding of its solubility and stability is paramount for optimizing reaction conditions, developing robust purification methods, and ensuring the long-term integrity of the compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties form the basis for predicting its solubility and stability characteristics.

| Property | Value | Source |

| Molecular Formula | C₇H₃BrClF₃O | PubChem[1] |

| Molecular Weight | 275.45 g/mol | PubChem[1] |

| CAS Number | 158579-80-7 | Echemi[2] |

| Boiling Point | 203°C | Echemi[2] |

| Density | 1.743 g/cm³ | Echemi[2] |

| Flash Point | 77°C | Echemi[2] |

| XLogP3 | 4.6 | PubChem[1], Echemi[2] |

Solubility Profile

The solubility of a compound is a critical parameter that influences its reactivity, bioavailability, and formulation. The molecular structure of this compound, being a non-polar, halogenated aromatic, provides a strong indication of its solubility behavior.

Theoretical Solubility Assessment

The high XLogP3 value of 4.6 suggests that the compound is significantly lipophilic, or "fat-loving".[1][2] This indicates a strong preference for non-polar, organic environments over aqueous media. Consequently, it is predicted to have very low solubility in water but good solubility in a range of common organic solvents. The presence of the trifluoromethoxy group further enhances its lipophilicity.

Qualitative Solubility Data

| Solvent Type | Examples | Expected Solubility |

| Polar Protic | Water, Ethanol | Poorly soluble to insoluble in water; likely soluble in ethanol. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble |

| Non-Polar | Toluene, Hexane, Diethyl Ether, Dichloromethane (DCM) | Soluble |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a compound like this compound.

Objective: To determine the solubility of this compound in various solvents at a specified temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, toluene, dichloromethane)

-

Analytical balance

-

Vials with screw caps

-

Shaking incubator or magnetic stirrer with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in separate vials. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

-

Sample Preparation and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from each vial.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.

-

-

Calculation:

-

Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

-

Workflow for Solubility Assessment

Caption: Workflow for experimental solubility determination.

Stability Profile

The stability of an active substance or intermediate is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity.[5] Stability testing is crucial for determining appropriate storage conditions and shelf-life.[6]

General Stability and Storage

This compound is a chemically stable compound under standard ambient conditions (room temperature).[7] However, as a precautionary measure, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place, protected from light and moisture.[8][9] Incompatible materials to avoid include strong acids, bases, and reducing agents.[8]

Forced Degradation and Stability-Indicating Methods

Forced degradation, or stress testing, is conducted to understand the intrinsic stability of a molecule by subjecting it to conditions more severe than accelerated stability testing.[10] This helps to identify potential degradation products and establish degradation pathways.

Factors to Consider in Stability Testing:

-

Temperature: The compound's high boiling point (203°C) suggests good thermal stability.[2] However, stress testing at elevated temperatures is necessary to identify potential thermal degradation products.

-

Humidity: Exposure to high humidity should be evaluated, especially for long-term storage.

-

Light (Photostability): As a substituted benzene, the compound may be susceptible to photodegradation. Photostability testing, as outlined in ICH guidelines, should be performed to assess the impact of light exposure.[11]

-

Oxidation: The stability in the presence of oxidizing agents should be investigated.

-

pH: The compound should be tested across a range of pH values (acidic, neutral, and basic) to determine its susceptibility to hydrolysis. The trifluoromethoxy group is generally more resistant to hydrolysis than a methoxy group, but this needs to be confirmed experimentally.

Potential Degradation Pathways

While specific degradation pathways for this molecule are not documented, plausible pathways for related halogenated aromatic compounds include:

-

Reductive Dehalogenation: Under reducing conditions, the bromine or chlorine atoms could be removed.

-

Nucleophilic Aromatic Substitution: Under harsh conditions (e.g., strong base, high temperature), the halogen atoms could be displaced by a nucleophile.

-

Hydrolysis: Although the trifluoromethoxy group is generally stable, extreme pH and temperature could potentially lead to its hydrolysis.

Identifying the actual degradation products requires sophisticated analytical techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy.

Experimental Protocol for Stability Testing (ICH Guideline Based)

The following protocol is based on the principles outlined by the International Council for Harmonisation (ICH) for stability testing of new drug substances.[11][12]

Objective: To evaluate the stability of this compound under various environmental conditions.

Methodology:

-

Batch Selection: Use at least one representative batch of the compound for the study.

-

Container Closure System: Store samples in a container that is the same as or simulates the proposed packaging.[12]

-

Stability-Indicating Method: Develop and validate an analytical method (typically HPLC) that can accurately quantify the parent compound and separate it from any potential degradation products.

-

Storage Conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

-

Intermediate: 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 6 months.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

-

-

Testing Frequency:

-

Long-term: 0, 3, 6, 9, 12, 18, and 24 months.

-

Accelerated: 0, 3, and 6 months.[5]

-

-

Tests to be Performed: At each time point, samples should be tested for:

-

Appearance

-

Assay (quantification of the parent compound)

-

Purity (detection and quantification of impurities/degradation products)

-

-

Evaluation: Analyze the data to identify any trends in degradation and establish a re-test period or shelf-life.

Workflow for Stability Assessmentdot

Sources

- 1. This compound | C7H3BrClF3O | CID 18350457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. japsonline.com [japsonline.com]

- 6. www3.paho.org [www3.paho.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 11. ICH Stability Guidelines | LSC Group® [lscgroupllc.com]

- 12. ema.europa.eu [ema.europa.eu]

A Researcher's Comprehensive Guide to the Safe Handling and Management of 4-Bromo-2-chloro-1-(trifluoromethoxy)benzene

This document provides an in-depth technical guide for the safe handling, storage, and disposal of 4-Bromo-2-chloro-1-(trifluoromethoxy)benzene (CAS No: 158579-80-7). Designed for researchers, chemists, and drug development professionals, this guide moves beyond mere procedural lists to explain the causality behind safety protocols, ensuring a self-validating system of laboratory safety.

Compound Identification and Physicochemical Profile

This compound is a substituted aromatic compound utilized as an intermediate in fine chemical and pharmaceutical synthesis.[1][2] Its unique substitution pattern, featuring a bromine atom, a chlorine atom, and a trifluoromethoxy group, imparts specific reactivity that is valuable in complex molecular construction.[2] However, these same structural features necessitate a thorough understanding of its chemical properties and potential hazards to ensure safe handling.

A summary of its key physicochemical properties is presented below. This data is critical for conducting accurate risk assessments, designing appropriate experimental setups, and planning for emergency contingencies.

| Property | Value | Source |

| CAS Number | 158579-80-7 | [1][3] |

| Molecular Formula | C₇H₃BrClF₃O | [1][3] |

| Molecular Weight | 275.45 g/mol | [3] |

| Appearance | Liquid | [4] |

| Density | 1.607 g/cm³ at 25 °C | [4] |

| Boiling Point | 154 - 155 °C | [4] |

| Flash Point | 77 °C | [1] |

| Synonyms | 4-Bromo-2-chlorophenyl trifluoromethyl ether, 3-Chloro-4-(trifluoromethoxy)bromobenzene | [1] |

Hazard Analysis and GHS Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products. This compound is classified with several key hazard statements that dictate the necessary precautions.[3]

-

H302: Harmful if swallowed. This indicates acute oral toxicity. Ingestion can lead to significant adverse health effects.

-

H315: Causes skin irritation. Direct contact with the skin is likely to cause inflammation, redness, or discomfort.[3] Prolonged exposure can exacerbate this effect.

-

H319: Causes serious eye irritation. This is a critical hazard, as splashes can cause significant, potentially painful, and lasting damage to the eyes.[3]

-

H335: May cause respiratory irritation. Inhalation of vapors or aerosols can irritate the respiratory tract, leading to symptoms such as coughing and shortness of breath.[3]

Based on these classifications, the compound is assigned the "Warning" signal word and the GHS07 pictogram (exclamation mark).[5]

The Hierarchy of Controls: A Systematic Approach to Safety

Effective management of chemical hazards relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures to protect laboratory personnel.

Engineering Controls: The First Line of Defense

Engineering controls are physical changes to the workspace that isolate personnel from hazards. They are the most effective control measure because they are designed to remove the hazard at the source, independent of worker actions.

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood. This is non-negotiable due to the H335 respiratory irritation hazard.[6][7] The fume hood's constant airflow captures and exhausts vapors, preventing them from entering the laboratory environment.

-

Ventilation: The laboratory itself should be well-ventilated to prevent the accumulation of any fugitive emissions.[4]

-

Safety Showers and Eyewash Stations: These must be readily accessible and located near the workstation where the chemical is handled.[8][9] Their proximity is critical for immediate decontamination in the event of a significant skin or eye exposure, as mandated by the H315 and H319 classifications.[3]

Administrative Controls: Standard Operating Procedures (SOPs)

Administrative controls are work policies and procedures that reduce exposure risk.

-

Restricted Access: Designate specific areas within the lab for handling this compound and restrict access to authorized and trained personnel only.

-

Clear Labeling: All primary and secondary containers must be clearly labeled with the full chemical name, CAS number, and appropriate GHS hazard pictograms and statements.[10]

-

Waste Management: Waste streams containing this compound must be segregated and labeled as "Hazardous Waste: Halogenated Organic Waste".[10]

Personal Protective Equipment (PPE): The Final Barrier

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls. The selection of PPE is directly informed by the compound's specific hazards.[7][11]

-

Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes.[7] Given the "serious eye irritation" classification, a face shield should be worn over the goggles during procedures with a high risk of splashing, such as when transferring large volumes.[5]

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves, such as nitrile gloves.[10] It is crucial to inspect gloves for tears or punctures before each use and to remove them using the proper technique to avoid contaminating the skin. Contaminated gloves should be replaced immediately.[11]

-

Lab Coat: A flame-retardant, long-sleeved lab coat is required to protect the skin and personal clothing from contamination.[4][7]

-

-

Respiratory Protection: Under normal operating conditions within a fume hood, respiratory protection is not typically required.[12] However, in the event of a spill or ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[7][13]

Experimental Protocols and Workflows

Adherence to validated protocols is essential for ensuring both experimental success and personnel safety.

Protocol for General Handling and Use

-

Pre-Operation Safety Check: Before handling, confirm the chemical fume hood is operational and the sash is at the appropriate height. Ensure an eyewash station and safety shower are unobstructed.

-

Don PPE: Put on all required PPE as detailed in Section 3.3.

-

Material Transfer: Conduct all transfers of the liquid within the fume hood. Use a bonded and grounded container and receiving equipment to prevent static discharge, especially when handling larger quantities.[4]

-

Post-Handling Decontamination: After use, thoroughly decontaminate the work area. Wash hands and any exposed skin thoroughly with soap and water, even after removing gloves.[8][12]

-

Storage: Securely close the container and store it in a designated, cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents, acids, and bases.[4][8][12]

Protocol for Spill Management

-

Evacuate and Alert: Immediately alert others in the vicinity. Evacuate the immediate area of the spill.[4]

-

Assess the Situation: From a safe distance, assess the extent of the spill. If it is large or if you feel unwell, activate the emergency alarm and evacuate the laboratory.

-

Control and Contain: For minor spills within a fume hood, ensure proper PPE is worn. Contain the spill by creating a dike around it with an inert, non-combustible absorbent material like sand, vermiculite, or a commercial sorbent.[11] Do not allow the material to enter drains.[4]

-

Absorb and Collect: Carefully apply the absorbent material over the spill, working from the outside in. Once fully absorbed, use non-sparking tools to collect the material into a designated, labeled container for hazardous waste.[4][11]

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.[10]

-

Dispose: Seal the waste container and manage it as hazardous waste according to institutional and local regulations.[4]

Emergency Response and First Aid

Immediate and appropriate first aid is critical in mitigating the effects of accidental exposure.[6][8]

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6][14]

-

Skin Contact: Immediately remove all contaminated clothing.[11] Flush the affected skin area with copious amounts of running water for at least 15 minutes. If skin irritation occurs or persists, seek medical attention.[8][12]

-

Eye Contact: Immediately flush the eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[8][11] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[6] Rinse the mouth thoroughly with water. If the person is conscious and alert, have them drink one or two glasses of water. Seek immediate medical attention.[7][11]

Visualization: Laboratory Workflow for Safe Handling

The following diagram illustrates the lifecycle of this compound within a research setting, highlighting critical safety checkpoints.

Caption: Safe handling workflow for this compound.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025). Safety Data Sheet for 1-Bromo-4-(trifluoromethoxy)benzene. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene: Properties and Synthetic Utility. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - (Trifluoromethoxy)benzene, 99+%. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C7H3BrClF3O | CID 18350457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 1-溴-4-(三氟甲氧基)苯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. aksci.com [aksci.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

"4-Bromo-2-chloro-1-(trifluoromethoxy)benzene" commercial suppliers

An In-Depth Technical Guide to 4-Bromo-2-chloro-1-(trifluoromethoxy)benzene for Advanced Research and Development

Introduction: A Versatile Building Block in Modern Chemistry

This compound is a halogenated aromatic compound of significant interest in the pharmaceutical and agrochemical industries. Its unique substitution pattern—featuring a bromine atom, a chlorine atom, and a trifluoromethoxy group on a benzene ring—renders it a highly versatile synthetic intermediate. The trifluoromethoxy (-OCF₃) group is particularly valued in drug design as it can enhance critical pharmacokinetic properties such as lipophilicity and metabolic stability, often leading to improved bioavailability and efficacy of the final active pharmaceutical ingredient (API).[1]

The bromine atom serves as a key functional handle, acting as an excellent leaving group or a site for the formation of organometallic species. This reactivity makes the compound amenable to a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki, Stille, and Buchwald-Hartwig reactions.[1] This guide provides an in-depth overview of its commercial availability, synthesis, applications, and essential protocols for its handling and analysis, tailored for researchers and professionals in drug development.

Physicochemical Properties and Identification

A clear understanding of the compound's physical and chemical properties is fundamental for its effective use in a laboratory or industrial setting.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 158579-80-7 | PubChem[2] |

| Molecular Formula | C₇H₃BrClF₃O | PubChem[2] |

| Molecular Weight | 275.45 g/mol | PubChem[2] |

| Appearance | Typically a liquid | Sigma-Aldrich[3], Fisher Scientific[4] |

| Boiling Point | ~154 - 155 °C | Sigma-Aldrich[3] |

| Density | ~1.607 g/cm³ at 25 °C | Sigma-Aldrich[3] |

| SMILES | C1=CC(=C(C=C1Br)Cl)OC(F)(F)F | PubChem[2] |

| InChIKey | WSENYRJAJFHXQR-UHFFFAOYSA-N | PubChem[2] |

Commercial Suppliers and Procurement

This compound is available from several reputable chemical suppliers, catering to both research and bulk manufacturing needs. When selecting a supplier, researchers should consider purity specifications, available quantities, and the provision of comprehensive documentation such as a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS).

| Supplier | Grade | Availability | Notes |

| Sigma-Aldrich (Merck) | Research & Development | Gram to Kilogram scale | Provides detailed safety and property data.[3] |

| Thermo Fisher Scientific (Alfa Aesar) | Laboratory Chemicals | Research quantities | Offers comprehensive SDS and technical support.[4][5] |

| American Elements | High Purity & Bulk | Research to commercial scale | Can produce materials to custom specifications.[6] |

| Matrix Scientific | Research Chemicals | Small to medium scale | Specializes in intermediates for drug discovery.[7] |

Synthetic Pathways: A Retrosynthetic Approach

The synthesis of polysubstituted benzenes like this compound requires careful strategic planning regarding the order of substituent introduction.[8] The directing effects of the substituents and the reaction conditions are critical for achieving the desired regioselectivity.

A plausible retrosynthetic pathway is outlined below. The key is to introduce the groups in an order that leverages their ortho-, para-, or meta-directing effects to install the next substituent in the correct position.

Caption: Retrosynthetic analysis for this compound.